1-[6-methoxy-2,2,4-trimethyl-1(2H)-quinolinyl]-2-[4-(2-pyrimidinyl)piperazino]-1-ethanone
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Overview
Description
1-[6-methoxy-2,2,4-trimethyl-1(2H)-quinolinyl]-2-[4-(2-pyrimidinyl)piperazino]-1-ethanone is a complex organic compound with a unique structure that includes a quinoline and piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[6-methoxy-2,2,4-trimethyl-1(2H)-quinolinyl]-2-[4-(2-pyrimidinyl)piperazino]-1-ethanone typically involves multiple steps. The starting materials often include 6-methoxy-2,2,4-trimethylquinoline and 4-(2-pyrimidinyl)piperazine. The reaction conditions may involve the use of solvents such as methanol or dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[6-methoxy-2,2,4-trimethyl-1(2H)-quinolinyl]-2-[4-(2-pyrimidinyl)piperazino]-1-ethanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and pH levels to ensure the desired reaction occurs efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a quinoline derivative with additional oxygen-containing groups, while reduction could result in a more saturated compound.
Scientific Research Applications
1-[6-methoxy-2,2,4-trimethyl-1(2H)-quinolinyl]-2-[4-(2-pyrimidinyl)piperazino]-1-ethanone has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe for studying biological processes.
Medicine: It has potential therapeutic applications, possibly as an anti-cancer or anti-inflammatory agent.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-[6-methoxy-2,2,4-trimethyl-1(2H)-quinolinyl]-2-[4-(2-pyrimidinyl)piperazino]-1-ethanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
6-methoxy-2,2,4-trimethylquinoline: Shares the quinoline moiety.
4-(2-pyrimidinyl)piperazine: Shares the piperazine moiety.
1-[6-methoxy-2,2,4-trimethyl-1(2H)-quinolinyl]-2-[4-(2-pyrimidinyl)piperazino]-1-ethanol: A similar compound with an ethanol group instead of an ethanone group.
Uniqueness
1-[6-methoxy-2,2,4-trimethyl-1(2H)-quinolinyl]-2-[4-(2-pyrimidinyl)piperazino]-1-ethanone is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactions and interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C23H29N5O2 |
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Molecular Weight |
407.5 g/mol |
IUPAC Name |
1-(6-methoxy-2,2,4-trimethylquinolin-1-yl)-2-(4-pyrimidin-2-ylpiperazin-1-yl)ethanone |
InChI |
InChI=1S/C23H29N5O2/c1-17-15-23(2,3)28(20-7-6-18(30-4)14-19(17)20)21(29)16-26-10-12-27(13-11-26)22-24-8-5-9-25-22/h5-9,14-15H,10-13,16H2,1-4H3 |
InChI Key |
KKZSMCYCCITKIF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(N(C2=C1C=C(C=C2)OC)C(=O)CN3CCN(CC3)C4=NC=CC=N4)(C)C |
Origin of Product |
United States |
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